molecular formula C28H42O10 B12722195 Coagulin S CAS No. 619308-23-5

Coagulin S

Cat. No.: B12722195
CAS No.: 619308-23-5
M. Wt: 538.6 g/mol
InChI Key: QIHKYOJKCDYVEC-ALBMBVGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coagulin S is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders. This compound is produced in an inactive form called coagulogen, which is then cleaved into the active form through a serine proteinase cascade .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coagulin S is typically derived from the hemolymph of horseshoe crabs. The process involves the extraction of hemolymph, followed by the isolation of coagulogen. The coagulogen is then cleaved into this compound through a series of enzymatic reactions involving serine proteinases .

Industrial Production Methods

Industrial production of this compound involves the large-scale farming of horseshoe crabs and the extraction of their hemolymph. The hemolymph is then processed to isolate coagulogen, which is subsequently converted into this compound through enzymatic cleavage .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its role in the immune response of invertebrates and its application in the LAL test for endotoxin detection. Unlike pediocins, which are primarily antimicrobial peptides, this compound functions as a gel-forming protein that immobilizes invaders .

Properties

CAS No.

619308-23-5

Molecular Formula

C28H42O10

Molecular Weight

538.6 g/mol

IUPAC Name

(2R)-5-(hydroxymethyl)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,15,16-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H42O10/c1-14-10-21(38-22(33)15(14)13-29)25(4,34)27(36)12-20(32)28(37)17-11-19(31)26(35)8-5-6-18(30)24(26,3)16(17)7-9-23(27,28)2/h16-17,19-21,29,31-32,34-37H,5-13H2,1-4H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1

InChI Key

QIHKYOJKCDYVEC-ALBMBVGKSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.